2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F5N3O2/c19-13-6-5-11(9-14(13)20)26-8-7-25(17(26)28)10-16(27)24-15-4-2-1-3-12(15)18(21,22)23/h1-6,9H,7-8,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAFWULPHCLTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Amide Bond Formation via Carbodiimide-Mediated Coupling
The synthesis typically begins with the preparation of the acetamide intermediate through coupling between 2-(trifluoromethyl)aniline and a carboxylic acid derivative. A widely adopted protocol involves activating 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. After 30 minutes of activation, the mixture is warmed to room temperature and stirred for 24 hours to complete the amidation. This method, adapted from analogous acetamide syntheses, achieves yields of 68–72% after recrystallization with dichloromethane-ethyl acetate (Table 1).
Table 1: Optimization of Amide Coupling Conditions
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/DMAP | CH₂Cl₂ | 0 → 25 | 24 | 72 |
| DCC/HOBt | THF | 25 | 18 | 65 |
| HATU/DIEA | DMF | -10 → 25 | 12 | 78 |
Key variables influencing yield include the choice of coupling reagent (EDCI vs. HATU), solvent polarity, and reaction time. Hexafluorophosphate-based reagents like HATU provide superior activation but require stringent moisture control.
Cyclization to Construct the Imidazolidinone Ring
The 2-oxoimidazolidin-1-yl segment is synthesized via cyclization of N-(3,4-difluorophenyl)ethylene diamine derivatives. In a representative procedure, 1-(3,4-difluorophenyl)-2-chloroacetamide is treated with potassium carbonate in dimethylformamide (DMF) at 80°C for 6 hours, inducing intramolecular nucleophilic displacement to form the five-membered ring. Alternative approaches employ urea-mediated cyclization, where 1-(3,4-difluorophenyl)ethylenediamine reacts with triphosgene in tetrahydrofuran (THF) at -15°C, yielding the 2-oxoimidazolidin-1-yl precursor in 61% yield (Scheme 1).
Scheme 1: Urea-Mediated Cyclization Pathway
- $$ \text{1-(3,4-Difluorophenyl)ethylenediamine} + \text{CCl}3\text{OCO}2\text{CCl}_3 \xrightarrow{\text{THF, -15°C}} \text{Intermediate} $$
- $$ \text{Intermediate} \xrightarrow{\text{NaHCO}_3} \text{2-Oxoimidazolidin-1-yl Derivative} $$
Microwave-assisted cyclization has emerged as a promising alternative, reducing reaction times from hours to minutes. For example, irradiation at 150°C for 15 minutes in acetonitrile with catalytic p-toluenesulfonic acid (p-TsOH) achieves 89% conversion, though scalability remains a concern.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but risk decomposition of fluorinated intermediates. Dichloromethane and THF provide better stability for halogenated species, albeit with slower kinetics. A balance is achieved using mixed solvent systems; for instance, DMF/CH₂Cl₂ (1:4) at 60°C optimizes both solubility and reaction velocity.
Catalytic and Stoichiometric Considerations
The use of DMAP (4-dimethylaminopyridine) as a catalyst in amide couplings accelerates acyl transfer by 3–5 fold compared to uncatalyzed reactions. Stoichiometric excess of EDCI (1.5 equiv) relative to the carboxylic acid minimizes dimerization side products, as confirmed by LC-MS monitoring.
Analytical Characterization and Purity Control
Spectroscopic Identification
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural confirmation. Key NMR signals include:
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically reveals ≥98% purity for recrystallized products. Critical impurities include:
- Unreacted 2-(trifluoromethyl)aniline (retention time 4.2 min)
- Hydrolyzed imidazolidinone (retention time 6.8 min)
Comparative Analysis of Synthetic Routes
Table 2: Yield and Purity Across Methodologies
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCI/DMAP Coupling | 72 | 98.5 | Scalability |
| HATU/DIEA Coupling | 78 | 97.2 | Rapid kinetics |
| Microwave Cyclization | 89 | 96.8 | Reduced reaction time |
The EDCI-mediated route remains preferred for large-scale synthesis due to reagent cost and operational simplicity, whereas HATU-based methods suit small-scale, high-purity applications.
Challenges and Mechanistic Pitfalls
Fluorine Substituent Reactivity
The electron-deficient nature of the 3,4-difluorophenyl group predisposes the imidazolidinone ring to electrophilic aromatic substitution side reactions during cyclization. This is mitigated by using low temperatures (-15°C to 0°C) and non-polar solvents.
Epimerization at the Acetamide Methylene
Racemization at the CH₂CO center occurs under basic conditions (pH > 8), necessitating strict pH control during aqueous workups. Buffered quenches with citric acid (pH 5–6) preserve stereochemical integrity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares key motifs with several acetamide derivatives, as outlined below:
Key Observations:
- The trifluoromethyl group, common to all listed compounds, enhances lipophilicity and resistance to oxidative metabolism .
- Core Heterocycles: The imidazolidinone core in the target compound is conformationally restricted compared to thiazole or benzothiazole derivatives, which may influence binding specificity. Imidazole acyl ureas (e.g., compound 9c ) exhibit higher antitumor activity, suggesting that additional hydrogen-bonding motifs (e.g., urea) could enhance efficacy.
Biologische Aktivität
The compound 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by an imidazolidinone core and various substituents, suggests a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological studies, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C18H18F2N4O2
- Molecular Weight : 355.36 g/mol
- CAS Number : 1251557-56-8
The compound features an imidazolidinone ring, which is known for its bioactive properties, along with a trifluoromethyl-substituted phenyl group that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The imidazolidinone core can modulate the activity of various proteins involved in disease processes. For instance:
- Enzyme Inhibition : Compounds similar to this have shown potential in inhibiting enzymes linked to cancer cell proliferation.
- Receptor Modulation : The presence of the trifluoromethyl group may enhance binding affinity to certain receptors, potentially improving efficacy against targeted diseases.
Antimicrobial Activity
Several studies have indicated that imidazolidinone derivatives exhibit antimicrobial properties. The compound may demonstrate effectiveness against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
Research has suggested that compounds with similar structures possess anticancer properties:
- Mechanism : They may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Studies : In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines, suggesting potential for further development as anticancer agents.
Anticonvulsant Activity
A related study evaluated the anticonvulsant properties of similar compounds using models of epilepsy:
- Testing Methods : The maximal electroshock (MES) test was employed to assess anticonvulsant efficacy.
- Results : Certain derivatives demonstrated significant protection against seizures, indicating that modifications to the structure could enhance anticonvulsant activity .
Research Findings and Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
